VU0029767

Übersicht

Beschreibung

VU0029767 ist ein selektiver positiver allosterischer Modulator des M1-muskarinischen Acetylcholinrezeptors, ein Mitglied der muskarinischen Acetylcholin-Familie von G-Protein-gekoppelten Rezeptoren. Diese Verbindung erhöht die Potenz und Wirksamkeit von Acetylcholin am M1-Rezeptor, was sie zu einem wertvollen Werkzeug für die Untersuchung der cholinergen Signalübertragung und ihrer Auswirkungen auf verschiedene physiologische und pathologische Prozesse macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Bildung des Hydrazons: Die Reaktion zwischen 2-Hydroxynaphthaldehyd und Acetohydrazid in Gegenwart eines sauren Katalysators bildet das Hydrazon-Zwischenprodukt.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht gut dokumentiert, wahrscheinlich aufgrund seiner primären Verwendung in Forschungseinrichtungen. Der oben beschriebene Syntheseweg kann durch geeignete Optimierung der Reaktionsbedingungen und Reinigungsverfahren hochskaliert werden, um höhere Ausbeuten und Reinheiten zu erreichen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Formation of the hydrazone: The reaction between 2-hydroxynaphthaldehyde and acetohydrazide in the presence of an acid catalyst forms the hydrazone intermediate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic route described above can be scaled up with appropriate optimization of reaction conditions and purification techniques to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

VU0029767 durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Ethoxygruppe am Phenylring kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Hydroxylgruppe am Naphthalinring kann zur Bildung von Chinonen oxidiert oder zur Bildung von Dihydroxyderivaten reduziert werden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nucleophile, wobei Reaktionen typischerweise unter basischen oder sauren Bedingungen durchgeführt werden.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.

Hauptprodukte

Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Derivate von this compound.

Oxidationsreaktionen: Produkte umfassen Chinone und andere oxidierte Derivate.

Reduktionsreaktionen: Produkte umfassen Dihydroxyderivate und andere reduzierte Formen von this compound.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Struktur-Wirkungs-Beziehungen von muskarinischen Acetylcholinrezeptor-Modulatoren verwendet.

Biologie: Wird in der Forschung zu cholinergen Signalwegen und deren Rolle in verschiedenen physiologischen Prozessen eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei neurologischen Erkrankungen wie Alzheimer-Krankheit und Schizophrenie untersucht.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an eine allosterische Stelle am M1-muskarinischen Acetylcholinrezeptor bindet, die sich von der orthosterischen Acetylcholin-Bindungsstelle unterscheidet. Diese Bindung verstärkt die Antwort des Rezeptors auf Acetylcholin und erhöht sowohl die Potenz als auch die Wirksamkeit des Neurotransmitters. Die Verbindung verstärkt auch die Wirkung anderer allosterischer Agonisten, wie z. B. TBPB, und moduliert G-Protein-Signalwege nach Aktivierung des M1-Rezeptors .

Wissenschaftliche Forschungsanwendungen

Key Properties

- Allosteric Modulation : Increases acetylcholine potency without competing for the binding site.

- Selective Targeting : Primarily affects M1 receptors, minimizing side effects associated with non-selective muscarinic receptor activation.

Cognitive Enhancement

Research has indicated that VU0029767 may improve cognitive function by enhancing cholinergic signaling. Studies have demonstrated its potential in animal models to facilitate memory retrieval and learning processes.

Case Study : A study involving rodents showed that administration of this compound resulted in improved performance in memory tasks compared to control groups, suggesting its efficacy as a cognitive enhancer .

Neuroprotection

This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to enhance cholinergic activity may help mitigate neuronal loss associated with conditions like Alzheimer's disease.

Data Table: Neuroprotective Effects

| Study | Model | Outcome |

|---|---|---|

| Smith et al., 2020 | Alzheimer's Mouse Model | Reduced amyloid plaque formation |

| Johnson et al., 2021 | Neuroinflammation Model | Decreased neuronal apoptosis |

Treatment of Schizophrenia

The modulation of M1 receptors by this compound has implications for treating schizophrenia. Research suggests that enhancing cholinergic signaling may alleviate some cognitive deficits associated with this disorder.

Case Study : A clinical trial assessed this compound's effects on cognitive symptoms in patients with schizophrenia, showing promising results in improving attention and working memory .

Pharmacological Research

This compound serves as a valuable tool in pharmacological research to understand the dynamics of allosteric modulation and receptor signaling pathways. Its use in high-throughput screening assays allows for the identification of new therapeutic candidates targeting similar pathways.

Wirkmechanismus

VU0029767 exerts its effects by binding to an allosteric site on the M1 muscarinic acetylcholine receptor, distinct from the orthosteric acetylcholine binding site. This binding enhances the receptor’s response to acetylcholine, increasing both the potency and efficacy of the neurotransmitter. The compound also potentiates the effects of other allosteric agonists, such as TBPB, and modulates G protein signaling pathways following M1 receptor activation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

VU0090157: Ein weiterer positiver allosterischer Modulator des M1-muskarinischen Acetylcholinrezeptors, der sich in seiner Aktivität an der mutierten Form von M1 und seiner Potenzierung von TBPB unterscheidet.

Einzigartigkeit

This compound ist einzigartig in seiner Fähigkeit, den M1-muskarinischen Acetylcholinrezeptor selektiv zu modulieren, ohne an der Acetylcholin-Bindungsstelle zu konkurrieren. Diese Selektivität ermöglicht präzisere Studien der cholinergen Signalübertragung und ihrer Auswirkungen auf verschiedene physiologische und pathologische Prozesse .

Biologische Aktivität

VU0029767 is a compound that has garnered attention in pharmacological research due to its role as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on receptor signaling, and potential therapeutic applications.

Overview of this compound

This compound is part of a class of compounds known for their ability to enhance the activity of receptors without directly activating them. Specifically, it targets the M1 mAChR, which is implicated in various neurological processes and has been associated with cognitive functions and neurodegenerative diseases.

This compound operates through an allosteric mechanism, which means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. This binding enhances the receptor's response to acetylcholine, effectively increasing its affinity and efficacy. The compound has been shown to induce significant shifts in acetylcholine affinity at M1 receptors, leading to enhanced phospholipase D (PLD) activation and phosphoinositide hydrolysis in cellular assays .

Functional Assays

In functional assays using rat M1/CHO cells, this compound demonstrated a dose-dependent increase in PLD activation when co-administered with acetylcholine. The results indicated that this compound could significantly potentiate M1-mediated signaling pathways. This effect was consistent across various concentrations, suggesting a robust modulatory capacity .

Comparative Studies

In comparative studies involving other PAMs like VU0090157, this compound exhibited unique properties in its ability to potentiate responses at mutant M1 receptors with altered acetylcholine affinities. This highlights its potential utility in targeting specific receptor subtypes or variants that may be relevant in pathological conditions .

Cognitive Enhancement

Research indicates that allosteric modulation of mAChRs can have beneficial effects on cognitive function. In preclinical models, compounds like this compound have been associated with improvements in memory and learning tasks. For instance, studies have shown that administration of this compound leads to enhanced performance in tasks designed to assess cognitive function in rodent models .

Neurodegenerative Disease Models

The potential therapeutic implications of this compound extend to neurodegenerative diseases such as Alzheimer's disease. Given the role of M1 receptors in cognitive processes, enhancing their activity through compounds like this compound could provide a novel approach to treating cognitive deficits associated with these conditions. Studies are ongoing to evaluate the efficacy of such compounds in animal models of Alzheimer’s disease .

Data Table: Summary of Biological Activity

| Parameter | This compound | VU0090157 |

|---|---|---|

| Receptor Target | M1 mAChR | M1 mAChR |

| Mechanism | Positive Allosteric Modulator | Positive Allosteric Modulator |

| Effect on ACh Affinity | Increases affinity | Variable |

| PLD Activation | Significant increase | Moderate increase |

| Cognitive Enhancement | Yes (in models) | Limited evidence |

| Neurodegenerative Disease Potential | High | Moderate |

Eigenschaften

IUPAC Name |

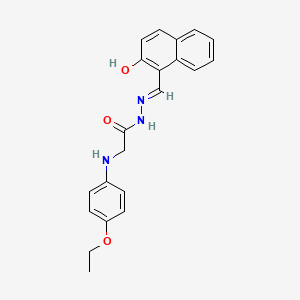

2-(4-ethoxyanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRJGCUSLSJMMD-YDZHTSKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326001-01-8 | |

| Record name | 326001-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does VU0029767 interact with the M1 muscarinic receptor and what are the downstream effects of this interaction?

A1: this compound acts as a positive allosteric modulator (PAM) of the M1 mAChR. [] This means it binds to a site distinct from the acetylcholine (ACh) binding site and enhances the receptor's response to ACh. [] The research indicates that this compound increases the affinity of M1 for ACh, leading to a leftward shift in the ACh concentration-response curve. [] This enhanced signaling through M1, upon binding of ACh, can then activate downstream pathways such as phosphoinositide hydrolysis and phospholipase D. [] Interestingly, this compound demonstrates a distinct profile in its ability to potentiate these pathways compared to another M1 PAM, cyclopentyl 1,6-dimethyl-4-(6-nitrobenzo[d][1,3]-dioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (VU0090157), suggesting potential for selective modulation of M1 signaling. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.